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Compound of Interest

4-Methoxy-2,5-dimethylbenzoic
Compound Name: o
aci

cat. No.: B1302517

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-
Methoxy-2,5-dimethylbenzoic acid. It includes detailed spectroscopic data, experimental
protocols for characterization, and a plausible metabolic pathway, designed to support
professionals in chemical research and drug development.

Chemical Structure and Properties

4-Methoxy-2,5-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. The
presence of a methoxy group (-OCHs) and two methyl groups (-CHs) on the benzene ring, in
addition to the carboxylic acid (-COOH) function, dictates its chemical properties and potential
biological activity.

Molecular Formula: C10H1203
Molecular Weight: 180.20 g/mol
IUPAC Name: 4-Methoxy-2,5-dimethylbenzoic acid

Synthesis and Purification

A plausible synthetic route for 4-Methoxy-2,5-dimethylbenzoic acid can be adapted from the
synthesis of similar substituted benzoic acids. A common method involves the carboxylation of
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a Grignard reagent derived from the corresponding bromo-substituted aromatic compound.

Proposed Synthesis Workflow

Proposed Synthesis of 4-Methoxy-2,5-dimethylbenzoic Acid

G-Bromo-4-methoxy-2,5-dimethylbenzen9

:

Grignard Reagent Formation
(Mg, THF)

Carboxylation
(CO2 (dry ice))

Acidic Hydrolysis
(H30+)

Purification
(Recrystallization)
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Caption: Proposed synthetic workflow for 4-Methoxy-2,5-dimethylbenzoic acid.

Experimental Protocol: Synthesis

» Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere
(e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran
(THF). A solution of 1-bromo-4-methoxy-2,5-dimethylbenzene in anhydrous THF is added
dropwise to initiate the reaction. The mixture is stirred and gently heated to maintain a steady
reflux until the magnesium is consumed.

o Carboxylation: The Grignard reagent is cooled in an ice-salt bath, and freshly crushed dry ice
(solid CO2) is added portion-wise. The reaction mixture is stirred until it reaches room
temperature.

 Acidic Hydrolysis: The reaction is quenched by the slow addition of dilute hydrochloric acid.
This protonates the carboxylate salt to form the desired carboxylic acid.

o Extraction and Purification: The aqueous layer is extracted with an organic solvent such as
ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and the solvent is removed under reduced pressure. The crude product is
then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield
pure 4-Methoxy-2,5-dimethylbenzoic acid.

Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted and expected spectroscopic data for 4-Methoxy-
2,5-dimethylbenzoic acid, which are crucial for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data
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Predicted Chemical

Proton Type Shift (5, ppm) Multiplicity Integration
-COOH 10.0-13.0 Broad Singlet 1H
Aromatic H (C3-H) ~7.0-75 Singlet 1H
Aromatic H (C6-H) ~6.8-7.2 Singlet 1H
-OCHs ~3.8 Singlet 3H
-CHs (at C2) ~22-25 Singlet 3H
-CHs (at C5) ~2.2-25 Singlet 3H

Table 2: Predicted 3C NMR Data

Carbon Type Predicted Chemical Shift (6, ppm)
-COOH ~170

Aromatic C-O ~155-160

Aromatic C-COOH ~125-130

Aromatic C-CHs ~130-140

Aromatic C-H ~110-120

-OCHs ~55

-CHs ~15-20

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Predicted
Functional Group Vibration Type Wavenumber Intensity
(cm™)
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Aromatic C-H Stretch 3000 - 3100 Weak to Medium
Methyl/Methoxy C-H Stretch 2850 - 3000 Medium
Carbonyl C=0 Stretch 1680 - 1710 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
Ether C-O-C Asymmetric ~1250 Strong
Stretch
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
m/z Proposed Fragment
180 [M]* (Molecular lon)
165 [M - CHs]*
135 [M - COOH]*

Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-2,5-dimethylbenzoic acid in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in an NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e 1H NMR Acquisition: A standard one-pulse sequence is employed. Key parameters include a
sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the
expected chemical shift range (0-14 ppm), and a relaxation delay of 1-5 seconds.
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e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A larger number
of scans is required compared to *H NMR due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR-FTIR): A small amount of the solid sample is placed directly onto
the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

» Acquisition: A background spectrum is recorded and automatically subtracted from the
sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-
Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a
volatile organic solvent is injected into the GC.

« lonization: Electron lonization (El) is a standard method where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV).

e Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge
ratio (m/z), and a detector records their abundance to generate a mass spectrum.

Plausible Metabolic Pathway

While specific metabolic pathways for 4-Methoxy-2,5-dimethylbenzoic acid are not
extensively documented, a plausible route of metabolism for substituted benzoic acids is
conjugation with glycine.[1] This process, occurring primarily in the liver and kidney
mitochondria, increases the water solubility of the xenobiotic, facilitating its excretion.[1]
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Plausible Metabolic Pathway: Glycine Conjugation

G-Methoxy-Z,S-dimethylbenzoic acia
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(Glycine N-acyltransferase)

;

Excretion

Click to download full resolution via product page
Caption: Plausible glycine conjugation pathway for 4-Methoxy-2,5-dimethylbenzoic acid.

This metabolic conversion is a common detoxification pathway for benzoic acid and its
derivatives. The rate and extent of this conjugation can be influenced by the nature and
position of the substituents on the aromatic ring.[1]

Biological Activity Context

Derivatives of methoxybenzoic acid have been investigated for a range of biological activities,
including anticancer, antimicrobial, and antioxidant properties. For instance, some derivatives
have shown potential in targeting cell survival signaling pathways like the Akt/NFkB pathway in
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cancer cells. While the specific biological activities of 4-Methoxy-2,5-dimethylbenzoic acid
are not yet well-defined, its structure suggests it could be a candidate for further investigation in
these areas.

General Workflow for Biological Activity Screening

G-Methoxy-z,5-dimethylbenzoic acicD
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Caption: General workflow for screening the biological activity of a novel compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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